Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals. This compound is characterized by the presence of a thiazole ring substituted with a methoxyphenyl group and an ethyl ester group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with thioamide and ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:
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Condensation Reaction:
Reactants: 4-methoxybenzaldehyde, thioamide, ethyl bromoacetate
Conditions: Basic medium (e.g., sodium ethoxide in ethanol)
Intermediate: Formation of an imine intermediate
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Cyclization:
Conditions: Heating the reaction mixture
Product: this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
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Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Products: Oxidized derivatives, potentially forming carboxylic acids or ketones
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Products: Reduced derivatives, potentially forming alcohols or amines
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Substitution:
Reagents: Halogenating agents or nucleophiles
Products: Substituted thiazole derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in acetic acid for halogenation
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated thiazoles
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate has a wide range of applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
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Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
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Medicine:
- Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
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Industry:
- Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the thiazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: While all these compounds contain a methoxyphenyl group, they differ in their core heterocyclic structures (thiazole, pyrrole, indole, imidazole).
- Biological Activity: The presence of different heterocyclic rings influences their biological activity and specificity towards molecular targets.
- Uniqueness: Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to pyrrole, indole, and imidazole derivatives.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZIOGPCMVEPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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